Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Description
Exo-9-Boc-3-hydroxy-9-azabicyclo[3.3.1]nonane is a chemical compound with the CAS Number: 934233-73-5 and a linear formula of C13H23NO3 . It is a white to yellow solid and is not intended for human or veterinary use.
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl (1R)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate . Its molecular weight is 241.33 .Physical and Chemical Properties Analysis
Exo-9-Boc-3-hydroxy-9-azabicyclo[3.3.1]nonane is a white to yellow solid . It has a molecular weight of 241.33 .Future Directions
Mechanism of Action
Target of Action
The primary targets of exo-9-Boc-3-hydroxy-9-azabicyclo[33Similar compounds have been used in the development of drugs for central nervous system diseases .
Biochemical Pathways
The biochemical pathways affected by exo-9-Boc-3-hydroxy-9-azabicyclo[33Similar compounds have been implicated in the treatment of central nervous system diseases, suggesting that they may interact with pathways related to these conditions .
Properties
IUPAC Name |
tert-butyl (1S,5R)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3/t9-,10+,11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYYYZFCWRSSG-ZACCUICWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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